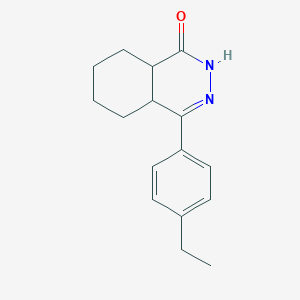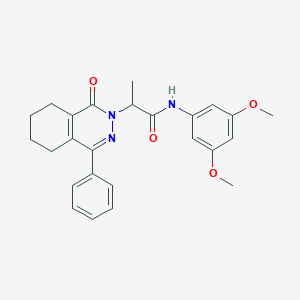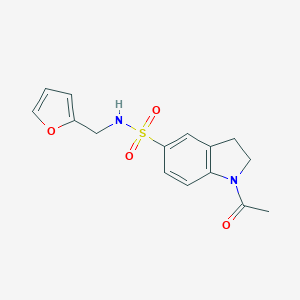
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as Cilastatin, is a potent inhibitor of renal dehydropeptidase. It is a white crystalline powder that is soluble in water and has a molecular weight of 358.8 g/mol. Cilastatin is commonly used in combination with Imipenem, a broad-spectrum antibiotic, to increase its effectiveness by preventing the breakdown of Imipenem in the kidneys.
Mechanism of Action
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester works by inhibiting the activity of renal dehydropeptidase, an enzyme that is responsible for the breakdown of Imipenem in the kidneys. By inhibiting this enzyme, this compound increases the concentration of Imipenem in the bloodstream, allowing it to be more effective in killing bacteria.
Biochemical and physiological effects:
This compound has been shown to have minimal side effects when used in combination with Imipenem. It is rapidly absorbed in the bloodstream and is excreted primarily through the kidneys. This compound has also been shown to have a low potential for toxicity, making it a safe option for use in medical applications.
Advantages and Limitations for Lab Experiments
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, its potency may vary depending on the source and purity of the compound, which may lead to inconsistent results.
Future Directions
There are several potential future directions for research on 1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One area of interest is the development of new formulations of this compound that may be more effective in the treatment of bacterial infections. Additionally, further studies are needed to explore the potential use of this compound in the treatment of cancer and other diseases. Finally, research is needed to better understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can be synthesized by the reaction of 5-methylisoxazole-3-carboxylic acid with 4-chlorobenzoyl chloride, followed by the reaction with pyrrolidine-3-carboxylic acid methyl ester. The final product is obtained after purification through crystallization.
Scientific Research Applications
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been extensively studied for its potential applications in the field of medicine. It has been shown to be effective in the treatment of various bacterial infections, including urinary tract infections, pneumonia, and septicemia. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
properties
Molecular Formula |
C17H16ClN3O5 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-6-14(20-26-10)19-15(22)9-25-17(24)11-7-16(23)21(8-11)13-4-2-12(18)3-5-13/h2-6,11H,7-9H2,1H3,(H,19,20,22) |
InChI Key |
FRMZWWRLRCWNRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)







![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)